molecular formula C21H25N5O B12249797 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Cat. No.: B12249797
M. Wt: 363.5 g/mol
InChI Key: QHDRNLUHFXFLIO-UHFFFAOYSA-N
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Description

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone under acidic conditions.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from a suitable precursor such as a pyridine derivative.

    Attachment of the Pyridazine Moiety: The pyridazine ring is introduced through nucleophilic substitution reactions, where the pyridazine derivative reacts with the piperidine intermediate.

    Final Coupling: The final step involves coupling the quinoxaline core with the piperidine-pyridazine intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine and piperidine rings.

    Reduction: Reduction reactions can be performed on the quinoxaline core to modify its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit similar biological activities.

    Quinoxaline Derivatives: Other quinoxaline-based compounds are also studied for their bioactivity and chemical properties.

Uniqueness

2-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

2-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline

InChI

InChI=1S/C21H25N5O/c1-3-17-12-21(25-24-15(17)2)27-14-16-8-10-26(11-9-16)20-13-22-18-6-4-5-7-19(18)23-20/h4-7,12-13,16H,3,8-11,14H2,1-2H3

InChI Key

QHDRNLUHFXFLIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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